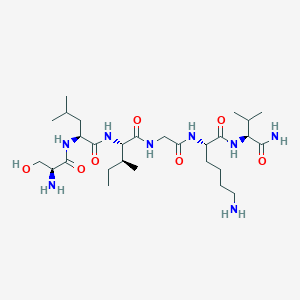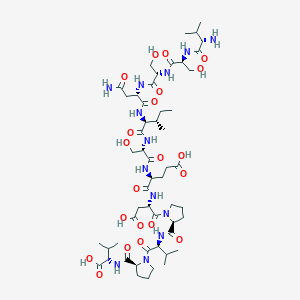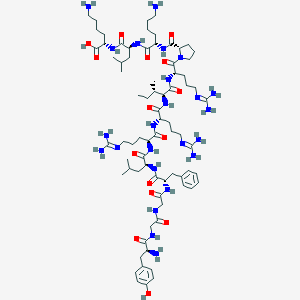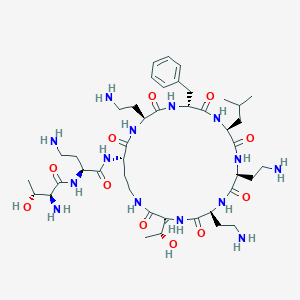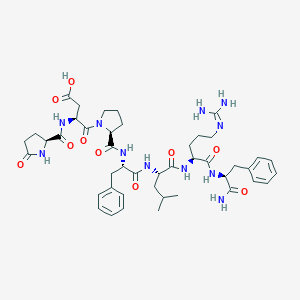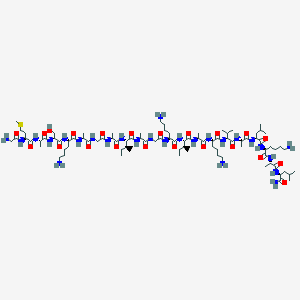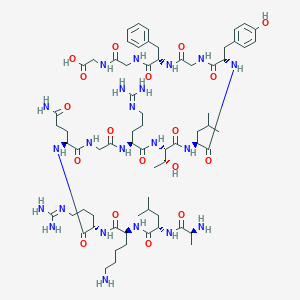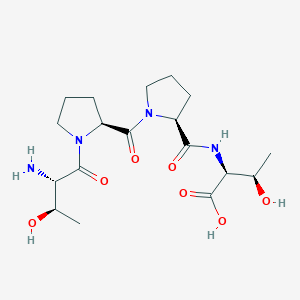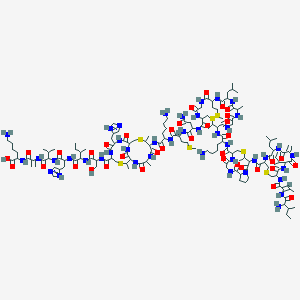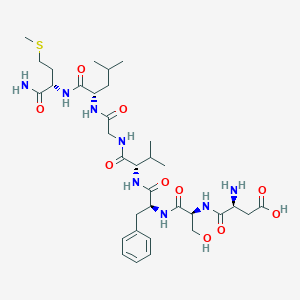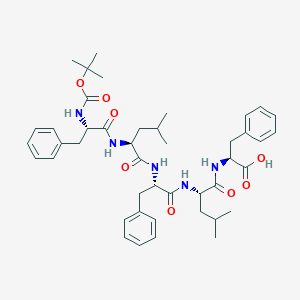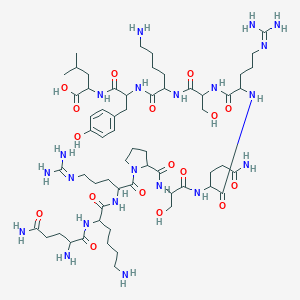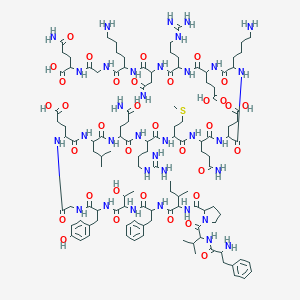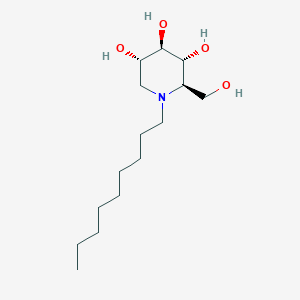
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Overview
Description
Mechanism of Action
Target of Action
NN-DNJ primarily targets Maltase-Glucoamylase (MGAM) . MGAM is an enzyme that plays a crucial role in the final steps of digestion of starch and glycogen . It also inhibits acid α-glucosidase and α-1,6-glucosidase .
Mode of Action
NN-DNJ acts as a glucosidase inhibitor , specifically inhibiting acid α-glucosidase and α-1,6-glucosidase . It binds to these enzymes and prevents them from breaking down complex sugars into simpler sugars . This inhibition can lead to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice .
Biochemical Pathways
The inhibition of glucosidase enzymes by NN-DNJ affects the carbohydrate metabolism pathway . By preventing the breakdown of complex sugars, it disrupts the normal digestion and absorption of carbohydrates, leading to an accumulation of undigested sugars. This can have downstream effects on energy production and storage processes in the body .
Pharmacokinetics
It is known that the absorption rate of dnj decreases when dnj and cmcna are concomitantly ingested in rats, leading to an improved antihyperglycemic effect .
Result of Action
The inhibition of glucosidase enzymes by NN-DNJ leads to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice . This can potentially lead to changes in energy utilization and storage in the body. Additionally, NN-DNJ has been shown to have antiviral properties, inhibiting the replication of certain viruses .
Action Environment
The action of NN-DNJ can be influenced by various environmental factors. For example, the presence of other compounds, such as CMCNa, can affect the absorption and thus the effectiveness of NN-DNJ . Furthermore, the pH of the environment can influence the stability and efficacy of NN-DNJ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonyldeoxynojirimycin typically involves the modification of deoxynojirimycin. One common method includes the reaction of deoxynojirimycin with nonyl bromide under basic conditions to introduce the nonyl group . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of N-Nonyldeoxynojirimycin can be achieved through microbial fermentation. This method involves the use of genetically engineered microorganisms that can produce the compound as a secondary metabolite . The fermentation process is optimized to increase the yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Nonyldeoxynojirimycin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxynojirimycin derivatives with different alkyl groups.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides and a strong base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include various derivatives of N-Nonyldeoxynojirimycin with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
N-Nonyldeoxynojirimycin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Deoxynojirimycin: The parent compound of N-Nonyldeoxynojirimycin, known for its alpha-glucosidase inhibitory activity.
Voglibose: A commercial alpha-glucosidase inhibitor used in the treatment of diabetes.
Acarbose: Another alpha-glucosidase inhibitor with similar therapeutic applications.
Uniqueness
N-Nonyldeoxynojirimycin is unique due to its nonyl group, which enhances its lipophilicity and bioavailability compared to deoxynojirimycin . This modification allows for better binding to the enzyme’s active site and improved inhibitory activity .
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333407 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81117-35-3 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NN-DNJ exert its antiviral effects?
A1: NN-DNJ primarily acts by inhibiting α-glucosidases I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for N-linked glycosylation. This process involves attaching glycan chains to newly synthesized proteins. By inhibiting α-glucosidases, NN-DNJ disrupts the proper folding and processing of viral glycoproteins, ultimately hindering viral assembly and secretion. [, , , ]
Q2: What are the downstream effects of NN-DNJ's inhibition of α-glucosidases?
A2: The disruption of N-linked glycosylation by NN-DNJ leads to several downstream effects:
- Misfolding and Retention of Viral Proteins: Viral glycoproteins, crucial for viral attachment, entry, and fusion, fail to fold correctly in the ER and are targeted for degradation. [, , , ]
- Reduced Viral Assembly and Budding: The lack of properly folded glycoproteins hinders the assembly of new viral particles and their subsequent release from infected cells. [, , , ]
- Reduced Infectivity: The secreted viral particles often exhibit reduced infectivity due to the absence or malfunctioning of crucial glycoproteins. [, , , ]
Q3: Are there other mechanisms of action for NN-DNJ beyond α-glucosidase inhibition?
A3: Interestingly, research suggests that NN-DNJ may possess additional antiviral mechanisms independent of its effect on α-glucosidases. For instance, studies on Hepatitis B Virus (HBV) suggest NN-DNJ might interfere with viral encapsidation, a process occurring before viral envelopment. This implies a potential target beyond glycoprotein processing. []
Q4: What is the molecular formula and weight of NN-DNJ?
A4: The molecular formula of NN-DNJ is C15H31NO5, and its molecular weight is 305.41 g/mol.
Q5: Is there any available spectroscopic data for NN-DNJ?
A5: While the provided research excerpts do not delve into detailed spectroscopic analysis of NN-DNJ, standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.
Q6: How does modifying the alkyl side chain of deoxynojirimycin (DNJ) affect its antiviral activity?
A6: Research demonstrates that modifying the alkyl side chain of DNJ significantly influences its antiviral potency and selectivity. NN-DNJ, with its nine-carbon alkyl chain, exhibits higher potency against viruses like HBV and BVDV compared to its non-alkylated counterpart, DNJ. Further modifications, such as branching and cyclization of the side chain, have also been explored, with some derivatives showing improved selectivity indices. []
Q7: Can you provide specific examples of NN-DNJ analogues with altered side chains and their impact on antiviral activity?
A7: Certainly, studies exploring side chain modifications of NN-DNJ have yielded promising results:
- N-methoxy-nonyl-DNJ: This analogue demonstrated higher potency against BVDV and HBV compared to NN-DNJ, with activity in the micromolar range. []
- N-butyl-cyclohexyl DNJ: This derivative also displayed an improved selectivity index against BVDV and HBV compared to NN-DNJ. []
Q8: What in vitro models have been used to study the antiviral activity of NN-DNJ?
A8: Researchers have employed various in vitro cell culture models to investigate the efficacy of NN-DNJ against different viruses. These include:
- Human hepatoma carcinoma cell lines (HepG2 2,2,15) for studying HBV. [, ]
- Madin-Darby bovine kidney (MDBK) cells for studying BVDV as a surrogate model for HCV. [, ]
- Human neuroblastoma cells (BE(2)-C) for examining the toxicity of α-synuclein, a protein implicated in Parkinson's disease. []
Q9: What are the key findings from in vivo studies on NN-DNJ?
A9: In vivo studies, primarily using animal models, have provided valuable insights into the therapeutic potential of NN-DNJ:
- Woodchuck Model of Chronic HBV Infection: Oral administration of NN-DNJ demonstrated antiviral activity in this model. []
- Mouse Model of Dengue Virus Infection: NN-DNJ significantly reduced viral replication and suppressed the inflammatory response in this model, highlighting its potential for treating dengue fever. []
- Mouse Model of Gaucher Disease: NN-DNJ, acting as a pharmacological chaperone, increased the activity of the deficient enzyme β-glucocerebrosidase, suggesting its therapeutic potential for this lysosomal storage disorder. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


